1'-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4'-bipiperidine
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Overview
Description
1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine is a complex organic compound that features a pyrazole ring substituted with an ethoxyphenyl group and a bipiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often include:
Starting Materials: α,β-unsaturated ketones, hydrazine hydrate, acetic acid.
Reaction Conditions: The reaction is carried out in an acetic acid medium, which facilitates the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine is unique due to its specific structural features, such as the combination of a pyrazole ring with a bipiperidine moiety. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
Properties
Molecular Formula |
C22H30N4O2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H30N4O2/c1-2-28-19-8-6-17(7-9-19)20-16-21(24-23-20)22(27)26-14-10-18(11-15-26)25-12-4-3-5-13-25/h6-9,16,18H,2-5,10-15H2,1H3,(H,23,24) |
InChI Key |
APRKDJAZLNXKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)N4CCCCC4 |
Origin of Product |
United States |
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